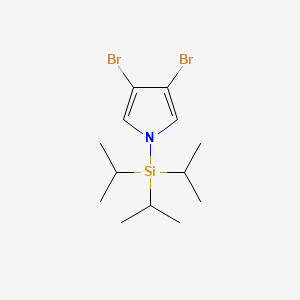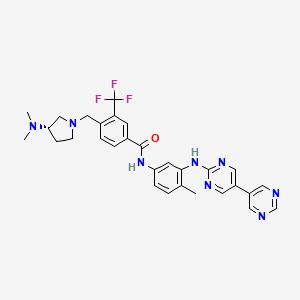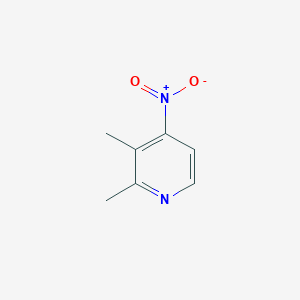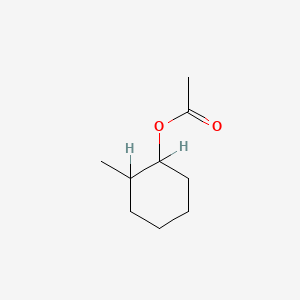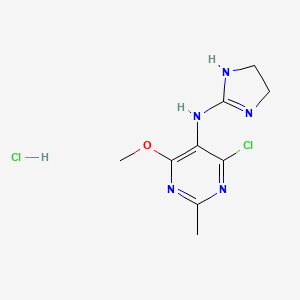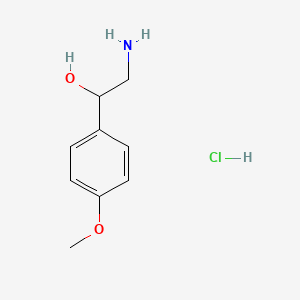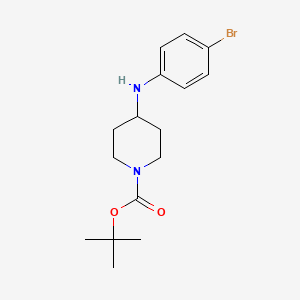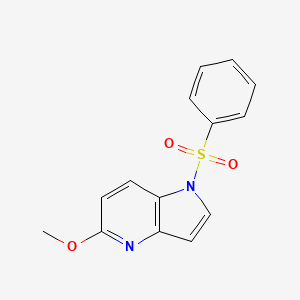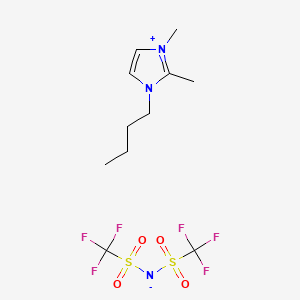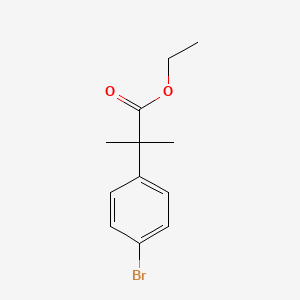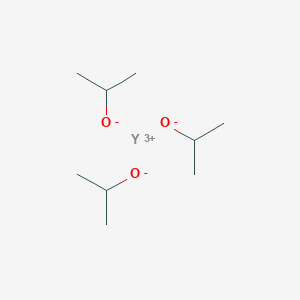
Yttrium(III) isopropoxide
Übersicht
Beschreibung
Yttrium(III) isopropoxide, also known as tris(propan-2-ol) yttrium, is a compound with the molecular formula C9H24O3Y . It is used in asymmetric catalysis applications, acting as a catalyst for stereoselective conjugate addition reactions and ring-opening polymerizations . It serves as a precursor for the generation of reactive enolates by enantioselective protonation reactions and nanocomposites synthesis .
Synthesis Analysis
Yttrium isopropoxide can be prepared directly by the reaction between yttrium and isopropyl alcohol using mercuric chloride and iodine as catalysts . This method has several advantages, including easy operational approach, high product purity, high reaction rate, and high production rate .Molecular Structure Analysis
The molecular weight of Yttrium(III) isopropoxide is 266.17 g/mol . The InChI key is PYLIDHFYDYRZSC-UHFFFAOYSA-N . The canonical SMILES string is CC©[O-].CC©[O-].CC©[O-].[Y+3] .Chemical Reactions Analysis
Yttrium(III) isopropoxide acts as a catalyst for several reactions. These include stereoselective conjugate addition reactions, ring-opening polymerizations, generation of reactive enolates by enantioselective protonation reactions, cyano-phosphorylation of enone, and allylic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis of Yttrium Aluminum Garnet
Yttrium(III) isopropoxide has been utilized in the synthesis of yttrium aluminum garnet. This process involves reacting a stoichiometric mixture of aluminum isopropoxide and yttrium acetate in 1,4-butanediol at 300°C, yielding crystalline yttrium aluminum garnet with an approximate particle size of 30 nm (Inoue, Otsu, Kominami, & Inui, 1991).
Preparation of Yttrium Tetramethylheptanedionates
Yttrium(III) isopropoxide reacts with thdH to yield yttrium tetramethylheptanedionates. These compounds, characterized by various spectroscopic methods, provide insights into the thermal behavior and crystallization processes of yttrium complexes (Gleizes, Sans-Lenain, Medus, Hovnanian, Miele, & Foulon, 1993).
Synthesis of Heterometallic Isopropoxides
Novel heterometallic isopropoxides of lanthanides(III) and yttrium(III) have been synthesized using yttrium(III) isopropoxide. These complexes offer valuable insights into the properties of lanthanide and yttrium-based materials (Tripathi, Singh, & Mehrotra, 1995).
Study of Yttrium in Seawater
Yttrium(III) isopropoxide's behavior in seawater has been studied, revealing its chemical properties and interactions with other elements. This research helps in understanding the scavenging processes of yttrium in marine environments (Zhang, Amakawa, & Nozaki, 1994).
Safety And Hazards
Yttrium(III) isopropoxide is classified as a flammable solid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
propan-2-olate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLIDHFYDYRZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468443 | |
| Record name | YTTRIUM(III) ISOPROPOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) isopropoxide | |
CAS RN |
2172-12-5 | |
| Record name | YTTRIUM(III) ISOPROPOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium tri(2-propanolate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


